molecular formula C14H17BrFNO2 B1450406 8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1506296-07-6

8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1450406
CAS RN: 1506296-07-6
M. Wt: 330.19 g/mol
InChI Key: JZJZAPCMFHDAQE-UHFFFAOYSA-N
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Description

The compound “8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains bromo and fluoro substituents, which are halogens, and an azaspiro ring, which is a type of spiro compound that includes a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and substituents. The spiro[4.5]decane core would be a key structural feature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of halogen substituents could influence its reactivity, polarity, and boiling/melting points .

Scientific Research Applications

Synthesis and Applications of Brominated and Fluorinated Compounds

  • Research on similar compounds, like 2-Fluoro-4-bromobiphenyl, has primarily focused on the development of practical synthesis methods. These compounds serve as key intermediates for the manufacture of materials like flurbiprofen, highlighting their importance in pharmaceutical synthesis due to the challenges associated with their production, including the need for safer, more practical synthesis methods due to toxicity and regulatory restrictions (Qiu et al., 2009).

Environmental Concerns and Degradation

  • The environmental impact of brominated compounds, including their health effects and the challenges in degrading polybrominated dibenzo-p-dioxins and dibenzofurans, has been extensively reviewed. These studies suggest similarities in toxicity profiles between brominated and chlorinated compounds, emphasizing the need for further research on exposure and health effects due to the increasing use of brominated flame retardants (Birnbaum et al., 2003).

Remediation and Treatment Technologies

  • Innovations in the remediation of recalcitrant organic pollutants in groundwater, such as 1,4-dioxane, have been explored, highlighting the potential of controlled release materials (CRMs) to sustain in situ treatments. This approach could offer new directions for the treatment of contaminants related to the chemical structure of interest, focusing on the sustained release of active products to achieve effective long-term remediation of contaminated sites (O’Connor et al., 2018).

Enzymatic Degradation of Organic Pollutants

  • The application of enzymes and redox mediators in treating various organic pollutants has been reviewed, offering insights into the degradation of recalcitrant compounds. This research area might provide a conceptual framework for investigating how specific compounds, such as "8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane," could be targeted for degradation or transformation in environmental or industrial contexts (Husain & Husain, 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

8-[(3-bromo-5-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFNO2/c15-12-7-11(8-13(16)9-12)10-17-3-1-14(2-4-17)18-5-6-19-14/h7-9H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJZAPCMFHDAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC(=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

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